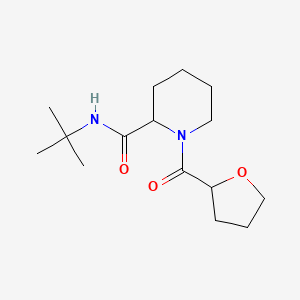![molecular formula C11H17N3OS B7562192 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has been developed for its potential application in cancer treatment. CPI-455 has been shown to inhibit the activity of the lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a key role in the regulation of gene expression.
Mecanismo De Acción
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea works by inhibiting the activity of KDM5A, which is a histone demethylase that plays a key role in the regulation of gene expression. KDM5A is overexpressed in several different types of cancer, and its overexpression has been linked to cancer progression and poor prognosis. By inhibiting the activity of KDM5A, 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea can prevent the expression of genes that are involved in cancer progression, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea has been shown to have several biochemical and physiological effects. One study published in the journal Cancer Research in 2016 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the expression of several genes that are involved in cancer progression, including genes that are involved in cell proliferation, migration, and invasion. Another study published in the journal Nature Communications in 2017 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of leukemia cells in mice, which suggests that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea is that it has been shown to be effective in inhibiting the growth of several different types of cancer cells. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea. One direction is to investigate its potential application in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea in humans, which will require clinical trials.
Métodos De Síntesis
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea was first reported by scientists at the University of Texas MD Anderson Cancer Center in 2016. The synthesis method involves the reaction of 4-methyl-1,3-thiazol-5-ylmethylamine with cyclopentanone, followed by the reaction of the resulting product with isocyanate. The final step involves the reaction of the resulting product with a reducing agent to produce 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea has been the subject of several scientific studies, which have investigated its potential application in cancer treatment. One study published in the journal Cancer Research in 2016 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. Another study published in the journal Nature Communications in 2017 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of leukemia cells in mice.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(16-7-13-8)6-12-11(15)14-9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGBGMZIFYPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
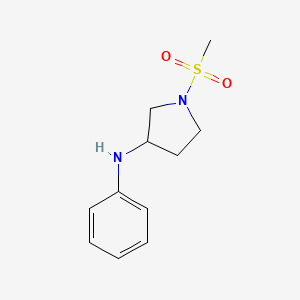
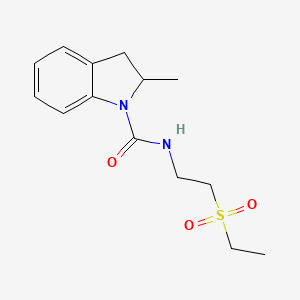
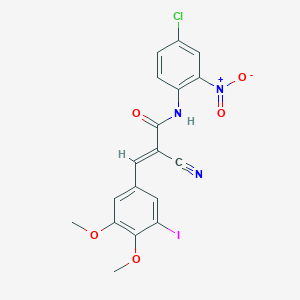
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
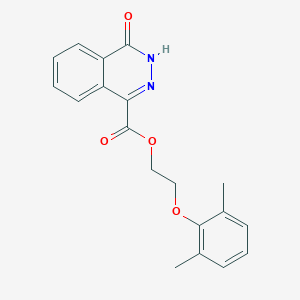
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)
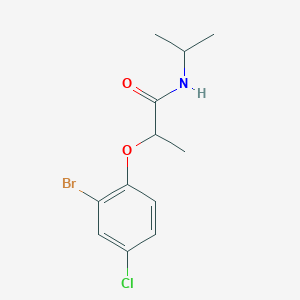
![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)

![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
